molecular formula C11H16ClNO2 B11716692 1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride

1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride

Cat. No.: B11716692
M. Wt: 229.70 g/mol
InChI Key: SZYGJDCAXBTSKW-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-isoquinolinediol hydrochloride is a tetrahydroisoquinoline alkaloid derivative with a unique substitution pattern. Structurally, it features two methyl groups at the 1-position and hydroxyl groups at the 6- and 7-positions, forming a diol configuration. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Key identifiers include:

  • Chemical Formula: The base structure (prior to hydrochlorination) is proposed as C₁₁H₁₅NO₂, with the hydrochloride form likely being C₁₁H₁₆ClNO₂. A conflicting formula (C₆H₉N₃OS) is reported in one source, which may reflect an error or alternative salt form .
  • CAS Numbers: 55661-23-9 (base compound) and 2089255-60-5 (hydrochloride form) .
  • Biological Source: The base compound is produced by the marine Streptomyces sp.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-isoquinoline-6,7-diol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2)8-6-10(14)9(13)5-7(8)3-4-12-11;/h5-6,12-14H,3-4H2,1-2H3;1H

InChI Key

SZYGJDCAXBTSKW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)O)O)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline.

    Methylation: The tetrahydroisoquinoline undergoes methylation to introduce the dimethyl groups at the 1-position.

    Hydroxylation: The next step involves the hydroxylation of the 6 and 7 positions to introduce the diol functionality.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various tetrahydroisoquinoline derivatives.

Scientific Research Applications

1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.

Comparison with Similar Compounds

Solubility and Stability

  • Methoxy vs. Diol Groups : 6,7-Dimethoxy derivatives (e.g., CAS 63283-42-1) exhibit higher lipid solubility, favoring blood-brain barrier penetration, whereas diol analogs like the target compound are more polar .

Bioactivity

  • Antimicrobial Potential: The marine-derived origin of the target compound hints at untapped antimicrobial or cytotoxic properties, contrasting with the cardiotonic focus of higenamine .

Key Research Findings and Discrepancies

  • Synthetic Routes : The target compound’s base structure is biosynthesized by Streptomyces sp., while analogs like higenamine are often semi-synthesized from plant alkaloids .
  • CAS Conflicts: Discrepancies in molecular formulas (e.g., C₆H₉N₃OS in vs. proposed C₁₁H₁₆ClNO₂) highlight the need for verification via primary literature or analytical data.

Biological Activity

1,2,3,4-Tetrahydro-1,1-dimethyl-6,7-Isoquinolinediolhydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, therapeutic potential, and research findings.

  • Molecular Formula : C12H16ClN
  • Molecular Weight : 229.72 g/mol
  • CAS Number : 1985-59-7

This compound exhibits its biological effects primarily through the modulation of neurotransmitter systems in the brain. It has been shown to interact with several key enzymes and receptors:

  • Monoamine Oxidase (MAO) Inhibition : The compound inhibits MAO activity, leading to increased levels of neurotransmitters such as dopamine and serotonin .
  • Dopamine Receptor Modulation : It interacts with dopamine receptors which are crucial for regulating mood and behavior.
  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in neuronal cells.

Neuroprotective Effects

Research indicates that this compound has neuroprotective effects. It prevents glutamate-induced cell death and reduces oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Antidepressant-Like Effects

The inhibition of MAO leads to elevated levels of serotonin and dopamine in the brain, contributing to its antidepressant-like effects. Studies have demonstrated that this compound can improve mood and alleviate symptoms of depression in animal models .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Method : Neuronal cells were treated with the compound prior to exposure to oxidative stressors.
    • Results : Significant reduction in cell death was observed compared to untreated controls .
  • Antidepressant Activity Assessment :
    • Objective : To evaluate antidepressant-like behavior in rodent models.
    • Method : Behavioral tests (forced swim test) were conducted post-treatment with varying doses.
    • Results : Treated animals showed reduced immobility time compared to controls, indicating enhanced mood .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:

Compound NameMAO InhibitionNeuroprotective EffectsAntidepressant Activity
This compoundYesYesYes
1-Methyl-1,2,3,4-tetrahydroisoquinolineModerateLimitedNo
6-Hydroxy-1-methylisoquinolineNoYesModerate

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